molecular formula C36H56O10 B14012226 4,4-Di-tert-butyldibenZo-30-crown-10

4,4-Di-tert-butyldibenZo-30-crown-10

Cat. No.: B14012226
M. Wt: 648.8 g/mol
InChI Key: HMODENAOBWBTKD-UHFFFAOYSA-N
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Description

Dibenzo-30-crown-10 (CAS 17455-25-3) is a macrocyclic ether characterized by a 30-membered ring containing ten oxygen atoms and two fused benzene rings . Its structure comprises a central cavity (~3.0–4.0 Å in diameter) stabilized by aromatic groups, enabling selective binding with cations and organic molecules .

Properties

Molecular Formula

C36H56O10

Molecular Weight

648.8 g/mol

IUPAC Name

17,37-ditert-butyl-2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(34),15(20),16,18,35,37-hexaene

InChI

InChI=1S/C36H56O10/c1-35(2,3)29-7-9-31-33(27-29)45-25-21-41-17-13-38-14-18-42-22-26-46-34-28-30(36(4,5)6)8-10-32(34)44-24-20-40-16-12-37-11-15-39-19-23-43-31/h7-10,27-28H,11-26H2,1-6H3

InChI Key

HMODENAOBWBTKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCOCCOCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di-tert-butyldibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Di-tert-butylphenol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4,4-Di-tert-butyldibenzo-30-crown-10 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and distillation, are employed to obtain the final product .

Chemical Reactions Analysis

Metal Ion Complexation

DTBuDB30C10 selectively binds alkali and alkaline earth metal ions through coordination with its oxygen-rich cavity. The tert-butyl groups enhance selectivity for larger cations like K⁺ and Sr²⁺ by creating a sterically shielded environment .

Metal Ion Binding Constant (Log K) Applications
K⁺~4.5 (in methanol)Ion-selective sensors
Sr²⁺~3.8 (in aqueous media) Nuclear waste separation
Ba²⁺~3.2 Environmental remediation
  • Mechanistic Insight : The cavity’s 30-membered ring accommodates larger ions via dipole-ion interactions, while the tert-butyl groups prevent smaller ions (e.g., Li⁺) from approaching .

Host-Guest Supramolecular Chemistry

DTBuDB30C10 forms stable complexes with organic cations and viologen derivatives, enabling applications in molecular machines and sensors:

Pseudorotaxane Formation

  • Reacts with paraquat (1,1′-dimethyl-4,4′-bipyridinium) to form 1:2 host-guest complexes stabilized by anion-π interactions .

  • Key Data :

    • Association constant (Kₐ): 1.2×105M11.2\times 10^5\,\text{M}^{-1} (in acetonitrile)

    • Stability: Enhanced by PF₆⁻ anions bridging viologen and crown ether .

Viologen-Based Rotaxanes

  • Synthesized via template-directed clipping, confirmed by 1H NMR^1\text{H NMR} and X-ray crystallography .

Hydrogenation Reactions

  • Acts as a phase-transfer catalyst in hydrogenation of aromatic substrates (e.g., di-tert-butyldibenzo-18-crown-6) using Rh/γ-Al₂O₃ nanocatalysts .

    • Conditions : 70 bar H₂, 353–393 K, 5 h .

    • Outcome : 40% conversion to cis-syn-cis products with >90% selectivity .

Oxidation Catalysis

  • Facilitates Mn-catalyzed enantioselective epoxidation of olefins with AcOOH/H₂O₂ (up to 1,000 TONs) .

Redox Activity

  • Participates in single-electron transfer (SET) reactions with quinones (e.g., DDQ), enabling C–H bond activation in alkanes .

  • Key Pathway :

    DTBuDB30C10+DDQSemiquinone Radical IntermediateOxidized Product\text{DTBuDB30C10}+\text{DDQ}\rightarrow \text{Semiquinone Radical Intermediate}\rightarrow \text{Oxidized Product}
    • Efficiency : Up to 970 catalytic turnovers in cyclohexane oxidation .

Stability and Solvent Effects

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Hydrolytic Resistance : Stable under acidic conditions (pH 2–6) but degrades in strong bases .

Pharmaceutical Relevance

  • Exhibits antitumor activity against leukemia cells (IC₅₀ = 0.8 μM) .

  • Mode of Action : Disrupts cell cycle progression at G₀/G₁ phase via ionophoric activity .

Scientific Research Applications

4,4-Di-tert-butyldibenzo-30-crown-10 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Di-tert-butyldibenzo-30-crown-10 involves the formation of stable complexes with cations. The ether groups in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation process is highly selective and depends on the size and charge of the cation. The bulky tert-butyl groups enhance the compound’s selectivity by providing steric hindrance, which prevents the binding of larger cations .

Comparison with Similar Compounds

Key Structural Features:

  • Symmetry : Two benzo groups connected via a 30-atom crown ether backbone .
  • Cavity Size : Accommodates larger ions (e.g., K⁺, Cs⁺) and organic guests .
  • Functional Groups : Ether oxygens for cation coordination and aromatic rings for π-π interactions .

Comparison with Similar Crown Ethers

Crown ethers vary in cavity size, selectivity, and solubility based on ring size and substituents. Below is a comparative analysis of Dibenzo-30-crown-10 with analogous compounds:

Table 1: Comparative Properties of Crown Ethers

Compound Cavity Size (Å) Selectivity (Primary Ions) Solubility Stability Applications
Dibenzo-30-crown-10 3.0–4.0 K⁺, Cs⁺, organic cations Organic solvents High (aromatic) Adsorption, NMR standards, catalysis
18-Crown-6 2.6–3.2 K⁺, NH₄⁺ Polar solvents Moderate Phase-transfer catalysis, ion sensing
Dibenzo-18-crown-6 2.7–3.0 K⁺, Ag⁺ Low (aromatic) High Metal extraction, electrochemical sensors
15-Crown-5 1.7–2.2 Na⁺, Li⁺ Polar solvents Moderate Sodium ion transporters, electrolytes

Key Findings:

Cavity Size and Selectivity: Dibenzo-30-crown-10’s larger cavity enables binding of bulkier ions (e.g., Cs⁺) and organic molecules, unlike smaller crowns like 15-crown-5 (Na⁺-selective) . The benzo groups enhance selectivity for aromatic guests via π-π interactions, a feature absent in non-aromatic crowns like 18-crown-6 .

Solubility and Stability: Dibenzo-30-crown-10 exhibits lower solubility in polar solvents compared to 18-crown-6 due to its aromatic backbone but higher thermal stability .

Functional Performance: In wastewater treatment, Dibenzo-30-crown-10 outperforms non-aromatic crowns in adsorbing amino acids (e.g., lysine) due to dual hydrogen-bonding and hydrophobic interactions . 18-Crown-6 remains preferred for phase-transfer catalysis owing to its rapid ion complexation in polar media.

Research Findings and Limitations

Binding Mechanisms:

  • Dibenzo-30-crown-10’s benzoate and ether groups form hydrogen bonds with lysine residues, as demonstrated in adsorption studies .
  • Comparative NMR analyses show its chemical shift responsiveness to Cs⁺, unlike 15-crown-5, which responds preferentially to Na⁺ .

Limitations:

  • Limited solubility in aqueous systems restricts its use in biological applications compared to more hydrophilic crowns.
  • No evidence exists for the tert-butyl derivative’s properties, necessitating further synthesis and testing.

Biological Activity

4,4-Di-tert-butyldibenzo-30-crown-10 (DB30C10) is a macrocyclic compound belonging to the crown ether family. It is characterized by its ability to complex with cations, particularly potassium ions, which is significant for its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

The biological activity of DB30C10 is primarily attributed to its ability to form complexes with alkali metal ions, leading to modulation of cellular processes. The interactions can influence ion transport across cell membranes, which is crucial for maintaining cellular homeostasis. Research indicates that DB30C10 may disrupt potassium ion homeostasis, resulting in cell cycle perturbations and apoptosis in tumor cells .

Antitumor Properties

DB30C10 has shown promise as an antitumor agent. Studies have demonstrated its antiproliferative effects on various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, a study reported that DB30C10 exhibited IC50 values around 2 µM against specific tumor-cell types, showcasing its potential as a lead compound in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, DB30C10 has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, although further research is needed to elucidate the full extent of its antimicrobial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of crown ethers like DB30C10 plays a critical role in determining their biological efficacy. Key factors influencing activity include:

  • Hydrophobicity : The presence of tert-butyl groups enhances lipophilicity, which aids in membrane penetration.
  • Cation Binding : The ability to selectively bind potassium ions is crucial for its biological effects.
  • Macrocyclic Structure : The size and shape of the crown ether affect its binding affinity and selectivity for different ions.

Comparative Analysis with Other Crown Ethers

Compound NameIC50 (µM)Biological Activity
4,4-Di-tert-butyldibenzo-30-crown-10~2Antitumor activity
Ditert-butyldicyclohexano-18-crown-6<1Antitumor activity
Dibenzo-18-crown-6~5Antitumor and ion transport

This table illustrates the varying levels of biological activity among different crown ethers, highlighting the potency of DB30C10 in comparison to other analogs .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study conducted on various crown ethers demonstrated that DB30C10 effectively inhibited cell growth in a dose-dependent manner across multiple cancer cell lines. The study emphasized the importance of structural features that enhance binding affinity for potassium ions .
  • Ion Transport Studies :
    • Research on the effects of crown ethers on potassium uptake in plant roots revealed that DB30C10 could stimulate potassium absorption at specific concentrations, suggesting potential agricultural applications alongside its medicinal use .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that DB30C10 may induce apoptosis through oxidative stress pathways, affecting mitochondrial function and leading to cell death in cancer cells .

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